molecular formula C6H12O4Si B1584538 Diacetoxydimethylsilane CAS No. 2182-66-3

Diacetoxydimethylsilane

Cat. No. B1584538
CAS RN: 2182-66-3
M. Wt: 176.24 g/mol
InChI Key: RQVFGTYFBUVGOP-UHFFFAOYSA-N
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Description

Diacetoxydimethylsilane, also known as Dimethyldiacetoxysilane, is a technical grade chemical with a molecular weight of 176.24 . It has a linear formula of (CH3CO2)2Si(CH3)2 .


Molecular Structure Analysis

The molecular structure of Diacetoxydimethylsilane is represented by the linear formula (CH3CO2)2Si(CH3)2 . The molecule consists of a silicon atom bonded to two acetate groups and two methyl groups .


Physical And Chemical Properties Analysis

Diacetoxydimethylsilane is a liquid at room temperature . It has a boiling point of 163 °C and a melting point of -12.5 °C . The density of Diacetoxydimethylsilane is 1.054 g/mL at 25 °C . Its refractive index is 1.403 .

Scientific Research Applications

1. Surface Engineering and Cell Adhesion

Diacetoxydimethylsilane has applications in modifying the surface properties of materials like polydimethylsiloxane (PDMS). For instance, PDMS surfaces coated with bio-inspired materials can enhance cell adhesion and proliferation, beneficial for biomedical applications like microfluidic devices and mechanobiological studies (Y. Chuah et al., 2015).

2. Biomedical Applications

PDMS, a material associated with diacetoxydimethylsilane, is widely used in biomedical applications due to its biocompatible properties. It finds applications in aneurysmal behavior studies, microfluidic circuits, and various medical devices (A. Victor et al., 2019).

3. Drug Attachment

Diacetoxydimethylsilane-related compounds like PDMS have been used as carrier polymers for drugs. Functional groups introduced into PDMS enable attachment to various drugs, offering potential in drug delivery systems (A. Bachrach & A. Zilkha, 1984).

4. Material for Dielectric Elastomer Actuators

PDMS elastomers, potentially modified with diacetoxydimethylsilane, are investigated for their application in dielectric elastomer actuators (DEA). These materials are crucial in developing actuators that require large strains at low voltages, useful in tactile displays (D. Opris et al., 2011).

5. Environmental Sampling and Ecotoxicology

In environmental research, diacetoxydimethylsilane-associated materials like PDMS are used in passive sampling to study the toxicity of hydrophobic contaminant mixtures in marine environments, providing insights into environmental impacts and pollution (M. Claessens et al., 2015).

6. Analytical Chemistry Applications

PDMS, a material related to diacetoxydimethylsilane, has significant applications in analytical chemistry, particularly as a stationary phase in gas chromatographic separations. It is also used in various sample preparation techniques like solid phase microextraction (SPME) and lab-on-a-chip devices (S. Seethapathy & T. Górecki, 2012).

Safety And Hazards

Diacetoxydimethylsilane is considered hazardous. It is classified as a flammable liquid and can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity, particularly affecting the respiratory system . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

[acetyloxy(dimethyl)silyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O4Si/c1-5(7)9-11(3,4)10-6(2)8/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQVFGTYFBUVGOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O[Si](C)(C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20878844
Record name Diacetoxydimethylsilane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diacetoxydimethylsilane

CAS RN

2182-66-3
Record name Silanediol, 1,1-dimethyl-, 1,1-diacetate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silanediol, 1,1-dimethyl-, 1,1-diacetate
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Record name Silanediol, 1,1-dimethyl-, 1,1-diacetate
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Record name Diacetoxydimethylsilane
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Record name Diacetoxydimethylsilane
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Synthesis routes and methods

Procedure details

To a slurry of sodium acetate (8.2 g, 100 mmol, 2.0 equiv.) in anhydrous diethyl ether (40 mL) was slowly added a solution of dimethyldichloro silane 11A (6.45 g, 50 mmol, 1.0 equiv.) in anhydrous diethyl ether (10 mL). After addition was completed, the mixture was heated at reflux for 2 hours, and then filtered under N2. The filtrate was concentrated under vacuum at 40° C. to give diacetate 11B as a colorless oil (6.1 g, 70%).
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
6.45 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
50
Citations
S Enthaler - Journal of Applied Polymer Science, 2015 - Wiley Online Library
Polymers are one of the important pillars of our current society. Besides the great success a matter is the accumulation of huge amounts of end‐of‐life polymers. Current waste …
Number of citations: 20 onlinelibrary.wiley.com
O Böhm, R Leitsmann, P Plänitz, C Radehaus… - Computational and …, 2012 - Elsevier
… silylation agents N-trimethylsilylimidazole and diacetoxydimethylsilane is studied. We have … activation energy of the silylation with diacetoxydimethylsilane is smaller than by silylation …
Number of citations: 5 www.sciencedirect.com
KA Andrianov, AK Dabagova - Bulletin of the Academy of Sciences of the …, 1959 - Springer
… An investigation was made of the heterofunctional cocondensation of ethoxy(methacryloyloxymethyl)-methylsilanes with diacetoxydimethylsilane and its polymerization products and …
Number of citations: 3 link.springer.com
MG Voronkov, VP Davydova, BN Dolgov - … of the Academy of Sciences of …, 1958 - Springer
A new method was developed for the synthesis of 2,2-dialkyl-1,3-dioxa-2-silacycloalkanes by reaction between diacetoxydialkylsilanes and β-, γ-, δ -, and ∋-glycols. By this method we …
Number of citations: 1 link.springer.com
AO Terent'ev, MM Platonov, AI Tursina… - The Journal of …, 2008 - ACS Publications
… Diacetoxydimethylsilane can also be used for the cyclization, as was exemplified by the synthesis of 8a, 9a, 11a, and 12a. These reactions produce peroxides in lower yields compared …
Number of citations: 52 pubs.acs.org
JC Orr, C Monder - Journal of Biological Chemistry, 1975 - Elsevier
… With 21hydroxypregn-4-ene-3,20-dione, the 21-hydrogens appeared as a singlet; on addition of diacetoxydimethylsilane, … On addition of 1 drop of diacetoxydimethylsilane …
Number of citations: 8 www.sciencedirect.com
T Yogo, IA Aksay - Journal of Materials Chemistry, 1994 - pubs.rsc.org
… Organoaluminosiloxane polymer obtained from diacetoxydimethylsilane and ethyl acetoacetatealuminium diisopropoxide was used for the fabrication of aluminosilicate films on metal …
Number of citations: 21 pubs.rsc.org
RL Vale - Journal of the Chemical Society (Resumed), 1960 - pubs.rsc.org
… Henglein, Lang, and Scheinost trans-esterified triethyl borate with diacetoxydimethylsilane which caused elimination of ethyl acetate to form a boron-oxygen-silicon bond. This reaction …
Number of citations: 32 pubs.rsc.org
AG Williams, LV Interrante - MRS Online Proceedings Library, 1984 - Springer
… Mono-diketonate aluminum alkoxides were subjected to a controlled partial hydrolysis, then allowed to react with diacetoxydimethylsilane. Products obtained in this manner were brittle …
Number of citations: 11 link.springer.com
J Goto, Y Teraya, T Nambara, T Iida - Journal of Chromatography A, 1991 - Elsevier
The capillary gas chromatographic behaviour of diethylhydrogensilyl (DEHS) ethers and/or diethylsilylene (DES) derivatives of fifty bile acids including 4- and 6-hydroxylated …
Number of citations: 9 www.sciencedirect.com

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